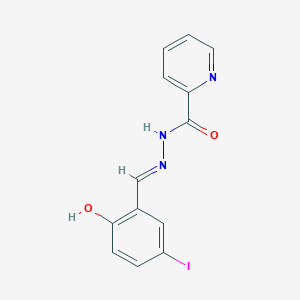![molecular formula C23H16N2O4 B6014293 N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6014293.png)
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HBF-3012 and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of HBF-3012 is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
HBF-3012 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and cell division. Additionally, HBF-3012 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This may contribute to its anticancer activity. HBF-3012 has also been shown to reduce inflammation by inhibiting the production of certain cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HBF-3012 is its potential as an anticancer agent. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, HBF-3012 has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases. However, there are also limitations to using HBF-3012 in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, its efficacy may vary depending on the type of cancer being treated.
Direcciones Futuras
There are several potential future directions for research on HBF-3012. One area of interest is the development of more efficient synthesis methods for HBF-3012, which could make it more accessible for research and development. Additionally, further studies are needed to fully understand the mechanism of action of HBF-3012 and to optimize its use as an anticancer and anti-inflammatory agent. Finally, more research is needed to determine the potential side effects and toxicity of HBF-3012, which will be important for its development as a therapeutic agent.
Métodos De Síntesis
HBF-3012 is synthesized through a multi-step process that involves the reaction of 5-methyl-1,3-benzoxazole-2-amine with 4-hydroxy-3-nitrobenzoic acid. The resulting intermediate is then reduced to the corresponding amine, which is further reacted with 2-carboxybenzofuran to yield the final product.
Aplicaciones Científicas De Investigación
HBF-3012 has been primarily studied for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. Additionally, HBF-3012 has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-13-6-9-20-17(10-13)25-23(29-20)16-12-15(7-8-18(16)26)24-22(27)21-11-14-4-2-3-5-19(14)28-21/h2-12,26H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBPWFWGNMQNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B6014214.png)
![1-ethyl-3-(2-hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6014220.png)
![N-(4-ethoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6014226.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B6014234.png)

![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(1R*,2S*)-2-phenylcyclohexyl]acetamide](/img/structure/B6014245.png)
![N-(3-methoxybenzyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6014260.png)
![6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(1H)-pyrimidinone](/img/structure/B6014266.png)
![2-(4-{2-[(2-chloro-1-naphthyl)oxy]ethyl}-1-piperazinyl)ethanol](/img/structure/B6014272.png)
![3-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6014281.png)
![1-[(4-bromobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B6014306.png)
![ethyl 2-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6014316.png)
![1-(2-chlorobenzyl)-N-[1-(4-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6014318.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6014323.png)
